molecular formula C10H14N2O B13686573 2-Amino-2-(2,5-dimethylphenyl)acetamide

2-Amino-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B13686573
M. Wt: 178.23 g/mol
InChI Key: DXAQCYISQANWME-UHFFFAOYSA-N
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Description

2-Amino-2-(2,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the acetamide group is substituted with an amino group and a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethylphenyl)acetamide, which is then treated with ammonia to yield the desired product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Amino-2-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the phenyl ring can affect the compound’s ability to interact with enzymes and other molecular targets, making it distinct from its isomers.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-2-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)

InChI Key

DXAQCYISQANWME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)N)N

Origin of Product

United States

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